An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-3,4-diol
An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3,4-diol, a dihydroxypyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, characterized by the presence of two hydroxyl groups on the pyridine ring, gives rise to intriguing chemical properties, most notably its existence in a tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of pyridine-3,4-diol. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure, tautomerism, and a relevant metabolic pathway.
Chemical Structure and Tautomerism
Pyridine-3,4-diol (C₅H₅NO₂) is a heterocyclic organic compound with a molecular weight of 111.10 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with two hydroxyl groups at the 3 and 4 positions. A key feature of pyridine-3,4-diol is its existence in a tautomeric equilibrium with its keto form, 3-hydroxy-4(1H)-pyridinone.[1][2] This equilibrium is sensitive to the solvent environment.[4][5][6] In polar, protic solvents, the pyridone form is often predominant, while non-polar solvents tend to favor the diol form. This tautomerism significantly influences the compound's chemical reactivity and spectroscopic properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of pyridine-3,4-diol is presented in the table below. It is important to note that experimental data for some properties are limited, and in such cases, predicted values or data from closely related compounds are provided with appropriate notation.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1][2][3][7] |
| Molecular Weight | 111.10 g/mol | [1][2][3][7] |
| CAS Number | 10182-48-6 | [1][2][3][7] |
| Appearance | Solid (predicted) | |
| Melting Point | Decomposes at high temperature (typical for dihydroxypyridines) | |
| Boiling Point | 313.9 ± 52.0 °C (Predicted for a related compound) | [8] |
| pKa | 11.84 ± 0.20 (Predicted for a related compound) | [8] |
| Solubility | Soluble in polar solvents. |
Spectroscopic Data
The spectroscopic properties of pyridine-3,4-diol are influenced by its tautomeric equilibrium. The following tables summarize the expected and reported spectroscopic data.
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum will show signals for the aromatic protons, with chemical shifts dependent on the predominant tautomer.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 7.8 - 8.2 | d | ~5-6 |
| H-5 | 6.8 - 7.2 | dd | ~5-6, ~1-2 |
| H-6 | 7.5 - 7.9 | d | ~1-2 |
| OH (x2) | Broad singlet | ||
| NH (pyridone) | Broad singlet |
13C NMR Spectroscopy
| Carbon | Chemical Shift (ppm) | Reference |
| C-2 | ~140 | [1] |
| C-3 | ~127 | [1] |
| C-4 | ~151 | [1] |
| C-5 | ~110 | [1] |
| C-6 | ~135 | [1] |
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum will exhibit characteristic bands for the hydroxyl, amine (in the pyridone tautomer), and aromatic C-H and C=C bonds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (diol) | 3200-3500 | Broad, Strong |
| N-H stretch (pyridone) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (pyridone) | 1650-1690 | Strong |
| C=C & C=N stretch | 1400-1600 | Medium-Strong |
| C-O stretch | 1200-1300 | Medium |
Experimental Protocols
Synthesis of Pyridine-3,4-diol from 3-Alkoxypyridinol
This protocol is adapted from general methods for the deprotection of alkoxy-substituted pyridinols.
Materials:
-
3-Alkoxypyridinol (e.g., 3-benzyloxypyridin-4-ol)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 3-alkoxypyridinol in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude pyridine-3,4-diol, which can be further purified by recrystallization or column chromatography if necessary.
Characterization Protocols
Objective: To obtain 1H and 13C NMR spectra to confirm the structure and assess the tautomeric equilibrium.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)
Procedure:
-
Prepare a sample by dissolving a few milligrams of pyridine-3,4-diol in a suitable deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of 13C.
-
To study the tautomeric equilibrium, acquire spectra in different deuterated solvents (e.g., a non-polar solvent like CDCl₃ and a polar protic solvent like D₂O or DMSO-d₆).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the 1H NMR spectrum to determine the ratio of the tautomers in each solvent.
Objective: To identify the functional groups present in pyridine-3,4-diol and its tautomer.
Instrumentation:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups of the diol and pyridone tautomers.
Signaling Pathway: Microbial Metabolism of 4-Hydroxypyridine
Pyridine-3,4-diol is a key intermediate in the microbial degradation of 4-hydroxypyridine by certain bacteria, such as Agrobacterium sp.[1][4][9][10] This metabolic pathway involves a series of enzymatic reactions that ultimately break down the pyridine ring.
The initial step is the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol, catalyzed by the enzyme 4-hydroxypyridine 3-hydroxylase, a monooxygenase that requires O₂ and a nicotinamide cofactor (NADH or NADPH).[4] Subsequently, the pyridine ring of pyridine-3,4-diol is cleaved by pyridine-3,4-diol dioxygenase to form 3-formiminopyruvate.[9] This intermediate is then hydrolyzed to 3-formylpyruvate, which is further broken down by an acylpyruvate hydrolase into pyruvate and formate.[9]
Conclusion
Pyridine-3,4-diol is a versatile heterocyclic compound with a rich chemistry stemming from its tautomeric nature. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and synthetic methodology. The elucidation of its role in microbial metabolic pathways further highlights its significance in biochemical processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, drug discovery, and materials science, facilitating further exploration and application of this intriguing molecule.
References
- 1. (PDF) The Metabolism of 4-Hydroxypyridine by Agrobacterium [research.amanote.com]
- 2. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PYRIDINE-3,4-DIOL | CAS 10182-48-6 [matrix-fine-chemicals.com]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
- 9. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of 4-hydroxypyridine by Agrobacterium sp.: a new ring cleavage of the pyridine nucleus - PMC [pmc.ncbi.nlm.nih.gov]
